molecular formula C6H13NO3 B13807397 Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) CAS No. 549504-33-8

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI)

Cat. No.: B13807397
CAS No.: 549504-33-8
M. Wt: 147.17 g/mol
InChI Key: XBOXMDUNPDHQFV-UHFFFAOYSA-N
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Description

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanamide, characterized by the presence of two hydroxyl groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) typically involves the reaction of propanamide with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of N,N,2-trimethylpropanamide using oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide, under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N,N,2-trimethyl: Lacks the hydroxyl groups present in Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI).

    Propanamide, 2-hydroxy-N,N-dimethyl: Contains only one hydroxyl group and two methyl groups.

    Propanamide, 2,3-dihydroxy-N,N-dimethyl: Similar structure but with different methyl group positioning.

Uniqueness

Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is unique due to the presence of two hydroxyl groups and three methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

549504-33-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2,3-dihydroxy-N,N,2-trimethylpropanamide

InChI

InChI=1S/C6H13NO3/c1-6(10,4-8)5(9)7(2)3/h8,10H,4H2,1-3H3

InChI Key

XBOXMDUNPDHQFV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(=O)N(C)C)O

Origin of Product

United States

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